![molecular formula C12H19N3O4 B558408 Boc-his-ome CAS No. 2488-14-4](/img/structure/B558408.png)
Boc-his-ome
Overview
Description
“Boc-his-ome” is a derivative of histidine . It is also known as Nalpha-Boc-L-histidine methyl ester or N-Boc-L-histidine methyl ester .
Synthesis Analysis
The synthesis of “Boc-his-ome” involves various post-translational modifications (PTMs) and plays multiple roles in protein interactions and enzyme-catalyzed reactions .
Molecular Structure Analysis
The molecular formula of “Boc-his-ome” is C12H19N3O4 . Its molecular weight is 269.3 g/mol . The InChI code for “Boc-his-ome” is 1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1 .
Chemical Reactions Analysis
“Boc-his-ome” is used in the critical coupling step in Boc SPPS. After coupling, the two Boc-groups are cleaved simultaneously by TFA .
Scientific Research Applications
Basic Oral Care in Cancer Patients : A study by Hong et al. (2019) discusses the use of basic oral care (BOC) interventions for the prevention and/or treatment of oral mucositis in cancer patients. The study emphasizes the importance of multi-agent combination oral care protocols in chemotherapy, head and neck radiation therapy, and hematopoietic stem cell transplantation (Hong et al., 2019).
Apoptosis Research : Wolozin (1997) presented a novel cell-permeable cysteine protease inhibitor, boc-aspartyl(OMe)-fluoromethylketone (BAF), which is significant in apoptosis research. This inhibitor could be a precursor to new chemicals useful in treating diseases (Wolozin, 1997).
Gene Delivery : A study by Yang et al. (2008) investigates a derivative of cationic polyphosphazenes, poly(DMAEA/His(Boc)-OMe)phosphazene (PDHP), for gene delivery. PDHP shows potential as an efficient and low-toxicity candidate for gene delivery (Yang et al., 2008).
Peptide Research : Maji et al. (2001) researched a tripeptide containing non-coded amino acids forming amyloid-like fibril-forming beta-sheet assemblages, which are characteristic of neurodegenerative diseases. The peptide studied was Boc-beta-Ala(1)-Aib(2)-beta-Ala(3)-OMe (Maji et al., 2001).
Data Management System for Experimental Biology : Allan et al. (2012) developed OME Remote Objects (OMERO), a software platform for managing a wide range of biological data, including images, matrices, and tables. OMERO's flexibility has enabled its use in various research fields (Allan et al., 2012).
Operations Management Research : Handfield and Melnyk (1998) discussed the scientific theory-building process in Operations Management (OM) research, emphasizing the need for empirical research in developing and testing theories (Handfield & Melnyk, 1998).
Mechanism of Action
Safety and Hazards
When handling “Boc-his-ome”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVEEORUORBAX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426886 | |
Record name | Nalpha-Boc-L-histidine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-his-ome | |
CAS RN |
2488-14-4 | |
Record name | Nalpha-Boc-L-histidine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Boc-His-OMe in the synthesis of radiolabeled folate derivatives?
A1: Boc-His-OMe serves as a crucial building block in the multi-step synthesis of a novel γ-folic acid-Nτ-histidine conjugate. [] This conjugate is designed to target folate receptor-positive tumor cells for both diagnosis and therapy. The researchers chose to utilize the Nτ-position of histidine for radiolabeling with isotopes like 99mTc (for diagnosis) and 188Re (for therapy). [] Therefore, Boc-His-OMe, with its protected amino and carboxyl groups, allows for specific modifications and the eventual attachment of the radiolabeled moiety to the folate molecule.
Q2: Can you elaborate on the synthetic route involving Boc-His-OMe for this application?
A2: The preferred synthetic route, as described in the research, starts with Boc-His-OMe. [] In two subsequent steps, it is converted to an Nτ-(functionalized aminoalkyl)histidine derivative. [] This derivative acts as a linker, connecting the radiolabeled moiety to the gamma-carboxylic group of a glutamic acid moiety. This modified glutamic acid is then coupled to a protected pteroic acid, ultimately yielding the desired γ-folic acid-Nτ-histidine conjugate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.